molecular formula C26H23N B14631340 3-Isopropyl-2,4,6-triphenylpyridine CAS No. 57162-47-7

3-Isopropyl-2,4,6-triphenylpyridine

Cat. No.: B14631340
CAS No.: 57162-47-7
M. Wt: 349.5 g/mol
InChI Key: GENWYVGVTWVACQ-UHFFFAOYSA-N
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Description

3-Isopropyl-2,4,6-triphenylpyridine is a specialized trisubstituted pyridine derivative of interest in materials science and organic synthesis. Its molecular structure, featuring a central pyridine ring with phenyl and isopropyl substituents, makes it a potential building block for constructing more complex molecular architectures, such as ligands for catalytic systems or organic electronic materials. Research into similar 2,4,6-trisubstituted pyridines highlights their value in developing pharmaceuticals, agrochemicals, and as components in multicomponent reactions facilitated by advanced catalysts like metal-organic frameworks (MOFs) . The specific steric and electronic properties imparted by the isopropyl group at the 3-position may influence the compound's crystallinity, solubility, and supramolecular packing, offering a tunable aspect for experimental investigation. Researchers can utilize this chemical as a precursor or intermediate in the development of novel heterocyclic compounds. This product is strictly for research and development purposes in a controlled laboratory environment.

Properties

CAS No.

57162-47-7

Molecular Formula

C26H23N

Molecular Weight

349.5 g/mol

IUPAC Name

2,4,6-triphenyl-3-propan-2-ylpyridine

InChI

InChI=1S/C26H23N/c1-19(2)25-23(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)27-26(25)22-16-10-5-11-17-22/h3-19H,1-2H3

InChI Key

GENWYVGVTWVACQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2,4,6-triphenylpyridine can be achieved through a one-pot, three-component reaction involving acetophenones, aryl aldehydes, and ammonium acetate. This reaction is typically carried out under solvent-free conditions using various catalysts. For example, a Brønsted-acidic ionic liquid can be used as a reusable catalyst to facilitate the reaction . Another method involves the use of cobalt(II) chloride hexahydrate as a recyclable catalyst .

Industrial Production Methods

In industrial settings, the production of 3-Isopropyl-2,4,6-triphenylpyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst and reaction conditions can be tailored to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2,4,6-triphenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted pyridines.

Scientific Research Applications

3-Isopropyl-2,4,6-triphenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2,4,6-triphenylpyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

  • (R)-3-Isopropyl-2,5-piperazinedione (CAS: 143673-66-9)
  • (S)-3-Isopropyl-2,5-piperazinedione (CAS: 16944-60-8)

These compounds share the "3-isopropyl" substituent but differ fundamentally in their core structure (piperazinedione vs. pyridine) and functional groups. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Property 3-Isopropyl-2,4,6-triphenylpyridine (Hypothetical) (R)-3-Isopropyl-2,5-piperazinedione (S)-3-Isopropyl-2,5-piperazinedione
Core Structure Pyridine ring with phenyl/isopropyl substituents Piperazinedione (cyclic diketopiperazine) Piperazinedione (cyclic diketopiperazine)
Molecular Formula Not available C₇H₁₂N₂O₂ C₇H₁₂N₂O₂
Molecular Weight Not available 156.18 g/mol 156.18 g/mol
Applications Likely materials science or catalysis Pesticide testing standards Pesticide testing standards
Price (1g) Not available ¥19,600 (≈$150) ¥19,600 (≈$150)
Toxicity Unknown Harmful if inhaled/swallowed Harmful if inhaled/swallowed

Key Differences:

Core Functionality :

  • Pyridine derivatives like the target compound are aromatic heterocycles with electron-withdrawing nitrogen, often used in coordination chemistry or as ligands.
  • Piperazinediones are cyclic dipeptides with amide bonds, commonly employed in peptide mimicry or as chiral auxiliaries in asymmetric synthesis .

Stereochemistry: The enantiomeric piperazinediones exhibit chirality at the isopropyl-substituted carbon, critical for their role in enantioselective pesticide testing . In contrast, the pyridine derivative’s substituents are non-chiral.

Regulatory and Safety Profiles: The piperazinediones require strict handling (e.g., respiratory protection, chemical gloves) due to acute toxicity risks . No safety data exists for the pyridine analog.

Research Findings and Limitations

  • Gaps in Evidence : The provided materials lack data on 3-Isopropyl-2,4,6-triphenylpyridine , making direct comparisons speculative. Piperazinediones are functionally distinct and serve niche roles in pesticide standardization, whereas pyridine derivatives are more versatile in materials design.
  • Synthetic Challenges : The triphenylpyridine structure likely demands complex multi-step synthesis (e.g., Suzuki coupling), whereas piperazinediones are synthesized via cyclization of dipeptide precursors .

Q & A

Q. What analytical techniques are critical for confirming the structural integrity of 3-Isopropyl-2,4,6-triphenylpyridine?

Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and symmetry .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate empirical formula compliance (±0.3% error margin) .

Q. How do steric effects from the isopropyl and phenyl groups influence the reactivity of 3-Isopropyl-2,4,6-triphenylpyridine?

Advanced

  • Steric Hindrance : Bulky substituents reduce nucleophilic attack at the pyridine core, favoring electrophilic substitution at para positions .
  • Conformational Analysis : X-ray data show distorted chair conformations in piperidine analogs, affecting solubility and crystallinity .
  • Kinetic Studies : Monitor reaction rates under varying steric conditions to quantify hindrance effects .

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